molecular formula C13H9BrN4O2 B2827137 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde CAS No. 1376362-20-7

4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde

Cat. No.: B2827137
CAS No.: 1376362-20-7
M. Wt: 333.145
InChI Key: MWWRZSWOQCGIGP-UHFFFAOYSA-N
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Description

4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O2/c1-18-12-10(11(14)17-18)13(16-7-15-12)20-9-4-2-8(6-19)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWRZSWOQCGIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)OC3=CC=C(C=C3)C=O)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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